6-Amino-3-bromo-2,4-difluorobenzoic acid
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Overview
Description
6-Amino-3-bromo-2,4-difluorobenzoic acid is an organic compound with the CAS Number: 874830-85-0 . It has a molecular weight of 252.02 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H4BrF2NO2/c8-5-2(9)1-3(11)4(6(5)10)7(12)13/h1H,11H2,(H,12,13)
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds like 4-Bromo-2,6-difluorobenzoic acid have been recognized as crucial intermediates in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 252.02 .Scientific Research Applications
Synthesis Pathways
- 6-Amino-3-bromo-2,4-difluorobenzoic acid can be synthesized from 1,3-difluorobenzene, demonstrating the effectiveness of modern organometallic methods. This process involves selective conversions to various benzoic and bromobenzoic acids containing fluorine atoms in homovicinal positions (Schlosser & Heiss, 2003).
- Another approach involves synthesizing 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through a sequence of bromination, hydrolysis, diazotization, and deamination (Zhou Peng-peng, 2013).
Spectroscopic Analysis
- Fourier transform Raman and infrared spectroscopy studies have been conducted on closely related compounds like 2-amino-4,5-difluorobenzoic acid. These studies provide detailed insights into the molecular structure and vibrational frequencies of such compounds (Sundaraganesan, Ilakiamani & Dominic Joshua, 2007).
Applications in Synthesis of Other Compounds
- The synthesis of heterofunctionalized penicillanic acid derivatives, starting with 6-aminopenicillanic acid, demonstrates the application of compounds like this compound in the creation of pharmaceuticals with potential antimicrobial, antiurease, anti-β-lactamase, and antilipase activities (Demirci et al., 2014).
Exploration in Medicinal Chemistry
- In medicinal chemistry, derivatives of compounds like this compound have been synthesized and evaluated for their potential biological activities, including antiviral and antitumor effects (Petrie et al., 1985).
Safety and Hazards
The compound is classified under GHS07 for hazard communication. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
It is recognized as a competitive inhibitor of certain enzymes . These enzymes play a crucial role in various biochemical reactions within the body.
Mode of Action
The 6-Amino-3-bromo-2,4-difluorobenzoic acid interacts with its targets by binding to the active sites of these enzymes . This prevents the natural substrate from binding, thereby inhibiting the enzyme’s function . The resulting changes depend on the specific enzyme being targeted and can vary widely.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes it inhibits . By preventing these enzymes from functioning, it can disrupt various cellular processes, potentially leading to a wide range of effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how stable it remains over time .
properties
IUPAC Name |
6-amino-3-bromo-2,4-difluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-2(9)1-3(11)4(6(5)10)7(12)13/h1H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGMQZPVJVSLLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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